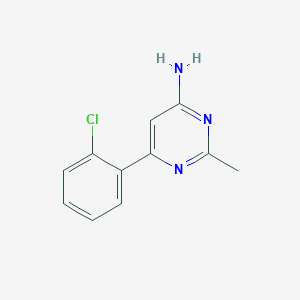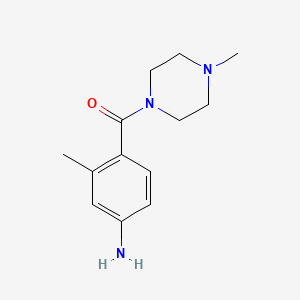![molecular formula C16H25BrClNO B1464761 3-{[2-ブロモ-4-(sec-ブチル)フェノキシ]-メチル}ピペリジン塩酸塩 CAS No. 1220018-61-0](/img/structure/B1464761.png)
3-{[2-ブロモ-4-(sec-ブチル)フェノキシ]-メチル}ピペリジン塩酸塩
概要
説明
3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride is a chemical compound known for its diverse applications in scientific research. Its structure consists of a piperidine ring attached to a 2-bromo-4-(sec-butyl)phenoxy group, stabilized as a hydrochloride salt.
科学的研究の応用
3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride finds applications in numerous fields:
Chemistry: : Used as a building block for more complex molecules in organic synthesis.
Biology: : Employed in studies of receptor interactions due to its piperidine structure.
Medicine: : Investigated for potential therapeutic effects, particularly in neurological research.
Industry: : Used in the manufacture of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride typically involves the following steps:
Starting Materials: : 2-Bromo-4-(sec-butyl)phenol and piperidine are primary reactants.
First Reaction: : The phenol group is alkylated using a halomethyl compound, forming 2-bromo-4-(sec-butyl)phenoxy-methyl intermediate.
Piperidine Addition: : The intermediate is then reacted with piperidine under appropriate conditions to form 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine.
Formation of Hydrochloride Salt: : The final step involves converting the free base to its hydrochloride salt by treating with hydrochloric acid.
Industrial Production Methods
For industrial-scale production, optimized conditions and catalysts may be used to maximize yield and purity. Typical methods involve continuous flow processes and the use of specialized reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride can undergo various chemical reactions including:
Oxidation: : This compound can be oxidized to introduce functional groups or create new derivatives.
Reduction: : Reduction reactions can remove halogen atoms or reduce other functional groups.
Substitution: : Commonly undergoes nucleophilic substitution reactions, especially on the bromine atom.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: : Sodium hydride or other strong bases to facilitate nucleophilic attack.
Major Products
Oxidation: : Introduction of ketone or alcohol functional groups.
Reduction: : Debrominated products or hydrogenated derivatives.
Substitution: : Various substituted phenoxy-methyl derivatives.
作用機序
The mechanism of action of 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride depends on its application. In biological systems, it may interact with specific receptors or enzymes, affecting their function. The molecular targets often involve neurotransmitter pathways, making it of interest in neuropharmacology.
類似化合物との比較
When compared to other compounds with a piperidine ring or phenoxy groups:
Similar Compounds: : 4-(2-Bromo-4-(sec-butyl)phenoxy)piperidine, 2-(2-Bromo-4-(sec-butyl)phenoxy)methylpiperidine.
Uniqueness: : The specific combination of bromine and sec-butyl groups in the 3-position of the phenoxy ring provides unique steric and electronic properties, distinguishing it from similar compounds.
By understanding the preparation, reactions, applications, and mechanisms, researchers can further explore and utilize 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride in various scientific disciplines.
特性
IUPAC Name |
3-[(2-bromo-4-butan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-3-12(2)14-6-7-16(15(17)9-14)19-11-13-5-4-8-18-10-13;/h6-7,9,12-13,18H,3-5,8,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBZCBCALWEHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2H-1,3-benzodioxol-5-yl)methyl]cyclobutanamine](/img/structure/B1464681.png)
![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464684.png)

![[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine](/img/structure/B1464686.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464687.png)
![2-Oxo-1-[(propylcarbamoyl)methyl]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464688.png)

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464691.png)


amine](/img/structure/B1464697.png)

